3-(Ethylsulfanyl)butanoic acid
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Overview
Description
3-(Ethylsulfanyl)butanoic acid is a chemical compound with the molecular formula C6H12O2S. It is characterized by the presence of an ethylsulfanyl group attached to the third carbon of a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. Another method includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
3-(Ethylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
3-(Methylsulfanyl)butanoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-(Ethylsulfanyl)butanoic acid: The ethylsulfanyl group is attached to the fourth carbon instead of the third.
Uniqueness
3-(Ethylsulfanyl)butanoic acid is unique due to the presence of the ethylsulfanyl group at the third carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
3-ethylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-9-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYGRPLJFXVZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310507 |
Source
|
Record name | 3-(Ethylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89534-40-7 |
Source
|
Record name | NSC227914 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Ethylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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